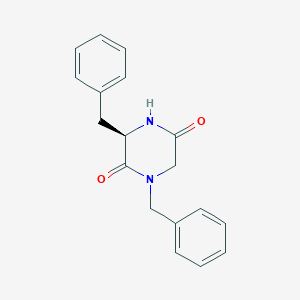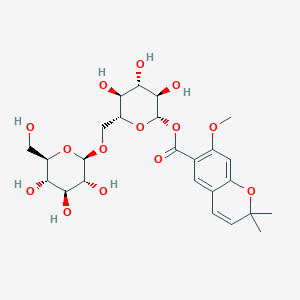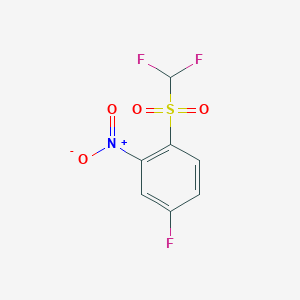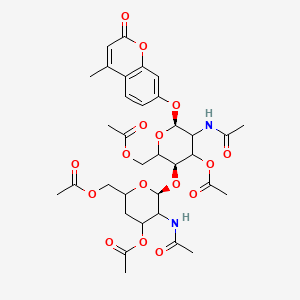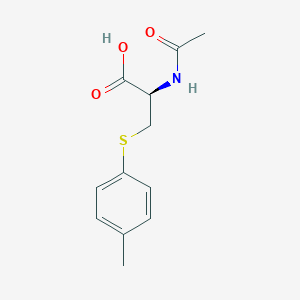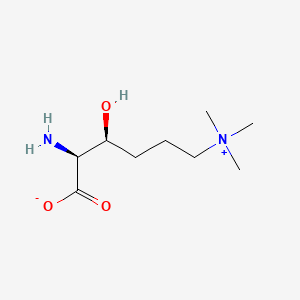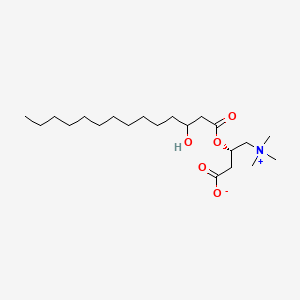
3-Hydromyristoyl Carnitine Inner Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydromyristoyl Carnitine Inner Salt is a chemical compound with the molecular formula C21H41NO5 and a molecular weight of 387.554. It is a derivative of carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydromyristoyl Carnitine Inner Salt typically involves the esterification of myristic acid with carnitine. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydromyristoyl Carnitine Inner Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Applications De Recherche Scientifique
3-Hydromyristoyl Carnitine Inner Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations
Mécanisme D'action
The mechanism of action of 3-Hydromyristoyl Carnitine Inner Salt involves its role as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane. It facilitates the conversion of fatty acids into acyl-carnitines, which are then transported into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristoyl-L-carnitine: Similar in structure but lacks the hydroxyl group.
Palmitoyl-L-carnitine: Contains a longer fatty acid chain.
Acetyl-L-carnitine: Contains a shorter fatty acid chain and is more commonly used in supplements.
Uniqueness
3-Hydromyristoyl Carnitine Inner Salt is unique due to the presence of a hydroxyl group, which can participate in additional chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for research in various fields .
Propriétés
Formule moléculaire |
C21H41NO5 |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
(3S)-3-(3-hydroxytetradecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H41NO5/c1-5-6-7-8-9-10-11-12-13-14-18(23)15-21(26)27-19(16-20(24)25)17-22(2,3)4/h18-19,23H,5-17H2,1-4H3/t18?,19-/m0/s1 |
Clé InChI |
GFAZJTUXMHGTOC-GGYWPGCISA-N |
SMILES isomérique |
CCCCCCCCCCCC(CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

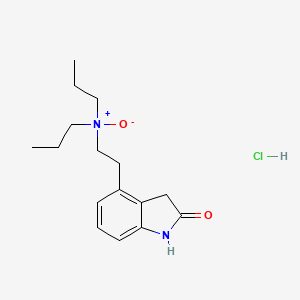
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
